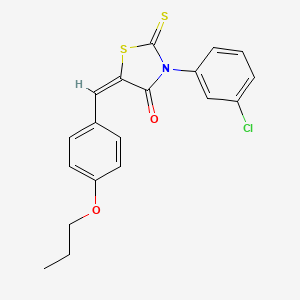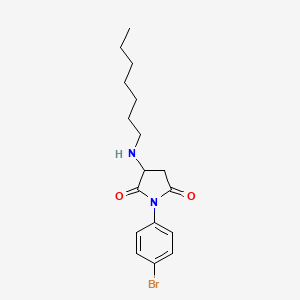
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide, also known as PBT-1, is a chemical compound that has been studied extensively for its potential therapeutic applications. PBT-1 is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory and neuroprotective properties. The purpose of
Mecanismo De Acción
The exact mechanism of action of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide is not well understood, but it is thought to act by inhibiting the aggregation of beta-amyloid and alpha-synuclein, two proteins that are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively. This compound may also modulate the immune response and reduce inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in the brain. This compound has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes such as superoxide dismutase. In animal models of Alzheimer's and Parkinson's disease, this compound has been shown to improve cognitive function and reduce motor deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide is that it is a small molecule that can easily penetrate the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of this compound in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the safety and efficacy of this compound in humans need to be evaluated in clinical trials before it can be considered for therapeutic use.
Métodos De Síntesis
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzo[b]thiophene with 4-pyridinemethanol in the presence of a base such as potassium carbonate. Other methods include the reaction of 3-bromo-1-benzothiophene with 4-pyridinemethanol in the presence of a palladium catalyst, or the reaction of 3-chloro-1-benzothiophene with 4-pyridinemethanol in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has been the subject of extensive scientific research, particularly in the areas of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound has potent anti-inflammatory properties and can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This compound has also been shown to protect against dopaminergic neuron loss in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15(17-9-11-5-7-16-8-6-11)13-10-19-14-4-2-1-3-12(13)14/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBJSSOARLOFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)


![[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5219441.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)
![4-[(1-{4-[3-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5219467.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B5219476.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5219478.png)
![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)
![11-(2,4-dichlorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219489.png)
![(1-{[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5219495.png)

![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)